6-O-alpha-D-galactopyranosyl-D-galactopyranose

説明

特性

IUPAC Name |

(3R,4S,5R,6R)-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5+,6+,7+,8+,9-,10-,11?,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRVVLDZNNYCBX-BQYJSGCXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H](C(O2)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

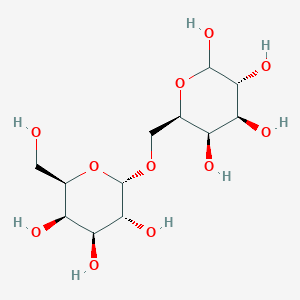

6-O-alpha-D-galactopyranosyl-D-galactopyranose chemical structure and properties

Synonyms:

Executive Summary

This technical guide characterizes 6-O-

This guide provides researchers with high-fidelity protocols for the enzymatic synthesis via transgalactosylation, analytical differentiation from isomers using HPAEC-PAD, and physicochemical characterization required for pharmaceutical standard validation.

Part 1: Molecular Architecture & Physicochemical Properties

Unlike Melibiose, which contains a glucose reducing end,

1.1 Structural Specifications

| Property | Specification |

| IUPAC Name | 6-O- |

| Molecular Formula | |

| Molecular Weight | 342.30 g/mol |

| Linkage Type | |

| Monosaccharide Composition | Galactose (Non-reducing end) + Galactose (Reducing end) |

| Reducing Character | Positive (Free anomeric carbon at C1 of the reducing galactose) |

| Solubility | Highly soluble in water (>600 mg/mL); sparingly soluble in ethanol |

1.2 Structural Comparison: The "Melibiose Trap"

Researchers often conflate

-

Melibiose:

-Gal-(1 -

-(1$\to$6)-Galactobiose:

Part 2: Enzymatic Synthesis & Purification Strategy

Synthesis of

2.1 Mechanism of Transgalactosylation

In aqueous environments,

2.2 Protocol: Enzymatic Synthesis from Galactose

Objective: Synthesize

Reagents:

-

Substrate: D-Galactose (High Purity)[]

-

Enzyme:

-Galactosidase (e.g., from A. niger or Green Coffee Bean) -

Buffer: 50 mM Sodium Acetate, pH 5.5

Workflow:

-

Substrate Preparation: Dissolve D-Galactose in buffer to saturation (approx. 40-50% w/v). Note: High water activity favors hydrolysis; low water activity favors synthesis.

-

Enzyme Addition: Add

-galactosidase (10 U/g substrate). -

Incubation: Incubate at 50°C for 24–48 hours.

-

Termination: Heat inactivate at 100°C for 10 minutes.

-

Purification: The mixture will contain Galactose (monomer) and Gal-Gal dimers (

-1,6 major,-

Step A: Activated Carbon Column Chromatography (removes monosaccharides).

-

Step B: Size Exclusion Chromatography (Bio-Gel P-2) to isolate disaccharides.

-

2.3 Synthesis Logic Diagram (DOT)

Caption: Kinetic competition between hydrolysis and transgalactosylation. High substrate concentration shifts equilibrium toward disaccharide synthesis.

Part 3: Analytical Characterization (HPAEC-PAD)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is the gold standard for distinguishing

3.1 HPAEC-PAD Protocol

System: Dionex ICS-6000 or equivalent. Column: CarboPac PA20 (3 x 150 mm) with Guard Column. Detection: Electrochemical (Gold electrode, standard carbohydrate waveform).

Eluent Gradient:

-

Eluent A: Deionized Water (18 M

) -

Eluent B: 200 mM NaOH

-

Eluent C: 1 M Sodium Acetate in 100 mM NaOH

| Time (min) | % A | % B | % C | Condition |

| 0.0 | 98 | 2 | 0 | Isocratic (Separation of neutrals) |

| 15.0 | 98 | 2 | 0 | End Isocratic |

| 15.1 | 60 | 0 | 40 | Column Wash (Elute strong binders) |

| 20.0 | 98 | 2 | 0 | Re-equilibration |

Retention Logic:

-

Galactose: Elutes first (monosaccharide).

-

Melibiose: Elutes ~8–10 min (Disaccharide, Gal-Glc).

- -(1$\to$6)-Galactobiose: Elutes distinct from Melibiose due to the difference in pKa of the reducing galactose vs. glucose unit. Typically shows slightly stronger retention than Melibiose on PA20 columns due to stereochemistry of the reducing end.

3.2 Analytical Workflow Diagram (DOT)

Caption: Separation hierarchy on anion-exchange resin based on pKa and hydroxyl positioning.

Part 4: Pharmaceutical & Biological Applications[2][5][6][7]

4.1 Immunogenic Epitope Modeling

The

-

Application:

-(1$\to

4.2 Prebiotic Galacto-oligosaccharides (GOS)

Commercial GOS produced from lactose are mixtures of

-

Mechanism:

-(1$\to$6)-Galactobiose resists digestion by human gastric enzymes but is fermented by Bifidobacteria and Lactobacilli in the colon, promoting butyrate production.

References

-

Structure & Properties: PubChem. (2025).[2][3] 6-O-alpha-D-Galactopyranosyl-D-galactopyranose (Compound). National Library of Medicine. Link

-

Enzymatic Synthesis: Katrolia, P., et al. (2014).

-galactosidase." Journal of Molecular Catalysis B: Enzymatic. Link -

HPAEC-PAD Methodology: Corradini, C., et al. (2012). "High-Performance Anion-Exchange Chromatography Coupled with Pulsed Amperometric Detection (HPAEC-PAD) for the Analysis of Carbohydrates." Chromatographia. Link

-

Metabolic Regulation (Yeast): Johnston, M. (1987). "A model fungal gene regulatory mechanism: the GAL genes of Saccharomyces cerevisiae." Microbiological Reviews. Link

-

Cryoprotection Mechanisms: Storey, K. B., & Storey, J. M. (2012). "Insect cold hardiness: metabolic gene regulation." Reference Module in Life Sciences. Link

Sources

An In-depth Technical Guide to α-D-Galp-(1→6)-D-Galp: Structure, Identification, and Analysis

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Disaccharide α-D-Galp-(1→6)-D-Galp

This technical guide provides an in-depth exploration of the disaccharide α-D-Galp-(1→6)-D-Galp, a molecule of increasing interest in glycobiology and related fields. This document will serve as a critical resource for professionals in research and drug development by detailing its fundamental chemical properties, including its CAS number and molecular weight, and outlining advanced analytical methodologies for its characterization.

Core Identification and Physicochemical Properties

The disaccharide α-D-Galp-(1→6)-D-Galp is comprised of two D-galactose monosaccharide units. These units are covalently joined by an α-1,6-glycosidic bond. This specific linkage dictates the molecule's unique three-dimensional structure and its subsequent biological and chemical behavior.

| Property | Value | Source |

| Chemical Name | alpha-D-galactopyranosyl-(1->6)-D-galactopyranose | |

| PubChem CID | 9914698 | [1] |

| Molecular Formula | C12H22O11 | [1] |

| Molecular Weight | 342.30 g/mol | [1] |

| CAS Number | A specific CAS number for α-D-Galp-(1→6)-D-Galp is not readily available in major chemical databases. Researchers are advised to use the PubChem CID for precise identification. |

The molecular formula, C12H22O11, is consistent with a disaccharide, and the molecular weight of 342.30 g/mol is a fundamental parameter for a variety of analytical calculations, including molarity and mass spectrometry analysis.[1]

Caption: Figure 1: Chemical structure of α-D-Galp-(1→6)-D-Galp.

Structural Elucidation and Characterization: A Methodological Approach

The precise identification and structural confirmation of α-D-Galp-(1→6)-D-Galp are paramount for its application in research and development. Due to the existence of numerous disaccharide isomers with the same molecular weight, advanced analytical techniques are required for unambiguous characterization.

Mass Spectrometry for Molecular Weight Determination and Isomer Differentiation

Mass spectrometry (MS) is an indispensable tool for the analysis of disaccharides. It provides accurate molecular weight information and, when coupled with fragmentation techniques, can aid in the differentiation of isomers.

Experimental Protocol: MALDI-TOF Mass Spectrometry

-

Sample Preparation:

-

Dissolve a small amount of the purified disaccharide in a suitable solvent, such as deionized water or a mixture of acetonitrile and water.

-

Prepare a saturated solution of a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA), in a solvent compatible with the analyte solution.

-

On a MALDI target plate, spot 1 µL of the matrix solution and allow it to air dry.

-

Spot 1 µL of the analyte solution onto the dried matrix spot.

-

Finally, add another 1 µL of the matrix solution on top of the analyte spot and allow it to co-crystallize.

-

-

Instrumentation and Data Acquisition:

-

Analyze the prepared sample using a Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometer.

-

Operate the instrument in positive ion reflectron mode for optimal resolution.

-

Acquire spectra over a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 100-500).

-

The expected [M+Na]+ adduct for α-D-Galp-(1→6)-D-Galp is approximately m/z 365.1.

-

-

Data Analysis and Interpretation:

-

The primary peak in the mass spectrum should correspond to the sodiated adduct of the disaccharide.

-

Tandem MS (MS/MS) can be performed on the parent ion to induce fragmentation. The resulting fragmentation pattern provides information about the glycosidic linkage and the constituent monosaccharides, aiding in the differentiation from other disaccharide isomers.[2][3][4]

-

Caption: Figure 2: Workflow for MALDI-TOF MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation

While mass spectrometry provides crucial molecular weight information, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the complete structural elucidation of carbohydrates. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the anomeric configuration (α or β) and the linkage position of the glycosidic bond.

Key NMR Experiments and Their Significance:

-

¹H NMR: Provides information on the chemical environment of each proton in the molecule. The chemical shift and coupling constants of the anomeric protons are particularly diagnostic of the anomeric configuration.

-

¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments. The chemical shift of the anomeric carbon is a key indicator of the anomeric configuration.

-

COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other, allowing for the assignment of protons within each monosaccharide spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates directly bonded protons and carbons, facilitating the assignment of the carbon skeleton.

-

HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons that are two or three bonds apart. This is a critical experiment for determining the glycosidic linkage position by observing the correlation between the anomeric proton of one galactose unit and the carbon at the linkage position of the other galactose unit.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D experiment that shows through-space correlations between protons that are close in proximity. This can provide further confirmation of the glycosidic linkage and the overall conformation of the disaccharide.[5]

By integrating the data from these NMR experiments, a complete and unambiguous structural assignment of α-D-Galp-(1→6)-D-Galp can be achieved.

Synthesis and Further Applications

The synthesis of α-D-Galp-(1→6)-D-Galp can be achieved through both chemical and enzymatic methods.[6][7] Chemical synthesis often involves the use of protecting groups to selectively form the desired glycosidic bond. Enzymatic synthesis, on the other hand, utilizes specific glycosyltransferases to catalyze the formation of the α-1,6 linkage, often with high stereo- and regioselectivity.

The availability of pure and well-characterized α-D-Galp-(1→6)-D-Galp is crucial for a variety of research applications, including:

-

Glycan array development: For studying carbohydrate-protein interactions.

-

Enzyme substrate specificity studies: To characterize the activity of glycosidases and glycosyltransferases.

-

Drug discovery: As a building block for the synthesis of more complex glycoconjugates with potential therapeutic properties.

Conclusion

This technical guide has provided a comprehensive overview of the key chemical identifiers and analytical methodologies for the disaccharide α-D-Galp-(1→6)-D-Galp. A thorough understanding of its structure and properties, confirmed through rigorous analytical techniques such as mass spectrometry and NMR spectroscopy, is fundamental for its effective utilization in scientific research and drug development. The methodologies outlined herein provide a robust framework for the confident identification and characterization of this important carbohydrate.

References

-

PubChem. alpha-D-Galp-(1->6)-alpha-D-Galp. National Center for Biotechnology Information. [Link]

-

Kim, J., et al. (2021). MALDI-MS analysis of disaccharide isomers using graphene oxide as MALDI matrix. Food Chemistry, 343, 128356. [Link]

-

PubChem. D-Gal alpha 1->6D-Gal alpha 1->6D-Glucose. National Center for Biotechnology Information. [Link]

-

Li, Y., et al. (2023). Direct Identification of Disaccharide Structural Isomers Using Ambient Ionization Tandem Mass Spectrometry with In Situ Methylation. Analytical Chemistry, 95(3), 1946–1954. [Link]

-

Li, H., et al. (2012). Ion Mobility Mass Spectrometry Analysis of Isomeric Disaccharide Precursor, Product and Cluster Ions. Journal of The American Society for Mass Spectrometry, 23(10), 1641–1653. [Link]

-

Soria, A. C., et al. (2010). Separation of Disaccharides by Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry. Application to Honey Analysis. Journal of Agricultural and Food Chemistry, 58(22), 11617–11625. [Link]

-

Wang, Y., et al. (2025). Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications. Critical Reviews in Food Science and Nutrition, 1-20. [Link]

-

PubChem. 6-O-Alpha-D-Galactopyranosyl-Alpha-D-Glucopyranose. National Center for Biotechnology Information. [Link]

-

Kuttel, M. M., et al. (2012). Conformational Properties of α- or β-(1→6)-Linked Oligosaccharides: Hamiltonian Replica Exchange MD Simulations and NMR Experiments. Journal of Chemical Theory and Computation, 8(3), 1039–1054. [Link]

-

Wang, C., et al. (2014). Synthesis of L-glucose and L-galactose derivatives from D-sugars. Tetrahedron Letters, 55(30), 4154-4157. [Link]

-

Hanna, R., & Mendicino, J. (1970). Synthesis of alpha-D-glucose 1,6-diphosphate, alpha-D-mannose 1,6-diphosphate, alpha-D-ribose 1,5 diphosphate, and N-acetyl-alpha-D-glucosamine 1,6-diphosphate. The Journal of Biological Chemistry, 245(16), 4031–4037. [Link]

-

NIST. α-d-Galactopyranose. National Institute of Standards and Technology. [Link]

-

Lin, J., et al. (2025). Methyl α‐D‐Galactopyranosyl‐(1→3)‐β‐D‐galactopyranoside and Methyl. Magnetic Resonance in Chemistry. [Link]

-

BioSpectra, Inc. Excipient. [Link]

-

De Bruyn, A., et al. (1983). 1H NMR Study of 2-Deoxy-D-Arabino-Hexopyranose (2-Deoxy Glucopyranose), 2-Deoxy-D-Lyxo-Hexopyranose (2-Deoxy Galactopyranose) and 2′-Deoxy Lactose. Shift Increment Studies in 2-Deoxy Carbohydrates. Carbohydrate Research, 124(2), 318-323. [Link]

-

Spooner, P. J. R., et al. (2008). Solid-state NMR spectroscopy detects interactions between tryptophan residues of the E. coli sugar transporter GalP and the alpha-anomer of the D-glucose substrate. Journal of the American Chemical Society, 130(4), 1152–1153. [Link]

-

NIST. α-D(+)-Galactose, pyranose, TMS. National Institute of Standards and Technology. [Link]

-

Paek, N. S., et al. (1995). Enzymatic Synthesis of 6-O-.Alpha.-D-Galactopyranosyl-1-Deoxynojirimycin Using .ALPHA.-Galactosidase From Green Coffee Beans. Carbohydrate Research, 279, 143-150. [Link]

Sources

- 1. alpha-D-Galp-(1->6)-alpha-D-Galp | C12H22O11 | CID 9914698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. MALDI-MS analysis of disaccharide isomers using graphene oxide as MALDI matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ion Mobility Mass Spectrometry Analysis of Isomeric Disaccharide Precursor, Product and Cluster Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conformational Properties of α- or β-(1→6)-Linked Oligosaccharides: Hamiltonian Replica Exchange MD Simulations and NMR Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of L-glucose and L-galactose derivatives from D-sugars [html.rhhz.net]

- 7. osti.gov [osti.gov]

Technical Guide: 6-O-α-D-Galactopyranosyl-D-Galactopyranose as a Probe in Yeast Cell Wall Architecture

Topic: Role of 6-O-alpha-D-galactopyranosyl-D-galactopyranose in Yeast Cell Wall Studies Content Type: In-Depth Technical Guide Audience: Researchers, Senior Application Scientists, Drug Development Professionals

Executive Summary

In the context of yeast cell wall studies, 6-O-α-D-galactopyranosyl-D-galactopyranose (commonly known as Melibiose ) serves not merely as a carbon source, but as a critical discriminatory probe . Its utility spans three distinct technical domains:

-

Cell Wall Porosity & Integrity: Acting as a substrate for the periplasmic reporter enzyme

-galactosidase (Mel1p) to quantify wall permeability. -

Lectin Characterization: Serving as a competitive inhibitor to map flocculation mechanisms (Flo1 vs. Gal-specific phenotypes).

-

Taxonomic Differentiation: Distinguishing Saccharomyces cerevisiae (Ale yeast) from S. pastorianus (Lager yeast) based on transport capabilities and MEL gene expression.

This guide provides the mechanistic grounding, experimental protocols, and data interpretation frameworks required to utilize this disaccharide in high-level phenotypic profiling.

Chemical Identity & Mechanistic Context

The Molecule

-

IUPAC Name: 6-O-α-D-galactopyranosyl-D-glucopyranose

-

Trivial Name: Melibiose

-

Structure: A disaccharide formed by an

linkage between galactose and glucose.[1] -

Key Feature: Unlike maltose (

), the

The Biological Interface: MEL Genes and the Cell Wall

The interaction of Melibiose with the yeast cell wall is governed by the MEL1 gene. The MEL1 gene encodes a secreted

-

In S. cerevisiae (Mel-): Typically lacks MEL genes. Cannot hydrolyze Melibiose; the sugar cannot breach the cell wall/membrane barrier for metabolism.

-

In S. pastorianus (Mel+): Expresses MEL genes.[2] The enzyme is secreted into the cell wall matrix, where it hydrolyzes Melibiose into Glucose and Galactose extracellularly or periplasmically, allowing subsequent uptake.[2]

Application I: Cell Wall Porosity & Integrity Profiling

The most sophisticated use of Melibiose in cell wall studies is as a substrate to measure the retention vs. leakage of the periplasmic enzyme Mel1p.

The Mechanism

Mel1p (approx. 45–50 kDa, glycosylated to >100 kDa) is too large to diffuse through the cell wall of healthy, exponentially growing yeast. It remains trapped in the periplasm.

-

Intact Wall: Enzyme is retained. Low hydrolytic activity in the culture supernatant.

-

Compromised Wall (Lysis/Porosity defects): Enzyme leaks into the medium. High hydrolytic activity in the supernatant.

Experimental Workflow: The Mel1p Leakage Assay

Objective: Quantify cell wall defects by measuring the leakage of

Protocol:

-

Strain Selection: Use a MEL1-containing strain (e.g., S. cerevisiae transformed with pMEL1 or natural S. carlsbergensis).

-

Induction: Grow cells in media containing Galactose (to induce GAL promoter driven MEL1) until mid-log phase (

). -

Stress Treatment: Apply cell wall stress (e.g., Calcofluor White, Congo Red, or heat shock).

-

Fractionation:

-

Centrifuge 1 mL culture (5,000 x g, 5 min).

-

Supernatant (Extracellular): Contains leaked enzyme.

-

Pellet (Periplasmic): Wash and resuspend; treat with Zymolyase to release periplasmic contents (optional for total balance).

-

-

Enzymatic Reaction:

-

Mix 50 µL Supernatant + 50 µL Substrate (10 mM pNPG or 2% Melibiose).

-

Incubate at 30°C for 30 mins.

-

Stop reaction with 1 M

.

-

-

Quantification: Measure Absorbance at 405 nm (for pNPG) or Glucose release (for Melibiose, using a glucose oxidase kit).

Data Interpretation:

| Fraction | High Activity | Low Activity | Interpretation |

|---|---|---|---|

| Supernatant | Defect | Intact | High signal indicates cell wall porosity/lysis. |

| Cell Pellet | Normal | Secretion Defect | Enzyme is produced but retained (or not secreted). |

Application II: Characterizing Flocculation Phenotypes

Yeast flocculation is mediated by cell-wall proteins (Lectins/Flocculins) binding to carbohydrates on neighboring cells.[3] Melibiose is used as a competitive inhibitor to classify these lectins.

The Logic of Sugar Inhibition

-

Flo1 Phenotype: Mannose-specific.[3][4] Inhibited by Mannose, not Melibiose.

-

NewFlo Phenotype: Broad specificity (Mannose/Glucose). Inhibited by Mannose/Maltose, not Melibiose.

-

Gal-Specific Phenotype (e.g., S. pombe, K. bulgaricus): Galactose-specific.[4] Inhibited by Melibiose (contains terminal

-Gal).[4]

Visualization: Flocculation Classification Tree

Caption: Decision tree for classifying yeast cell wall adhesins using carbohydrate inhibition assays.

Application III: Taxonomic Differentiation (Ale vs. Lager)

The Melibiose Utilization Test

This is the definitive phenotypic test to distinguish Ale yeast (S. cerevisiae) from Lager yeast (S. pastorianus).

-

Mechanism: S. pastorianus contains the MEL genes (inherited from its S. eubayanus parent). It secretes

-galactosidase, hydrolyzing Melibiose extracellularly. S. cerevisiae lacks this ability.

Protocol: The Bromocresol Purple (BCP) Halo Assay

A self-validating colorimetric assay for high-throughput screening.

Materials:

-

Base Agar: Yeast Nitrogen Base (YNB) w/o amino acids.

-

Carbon Source: 2% Melibiose (filter sterilized).

-

Indicator: 0.004% Bromocresol Purple (pH indicator).

-

Buffer: Phosphate buffer pH 6.0.

Steps:

-

Prepare plates with YNB + Melibiose + BCP.

-

Spot yeast strains (5 µL of

cells/mL). -

Incubate at 25°C for 3–5 days.

Results:

-

Positive (Lager/Mel+): Colony grows. Acid production from fermentation turns the purple media Yellow .

-

Negative (Ale/Mel-): No growth or sparse background growth. Media remains Purple .

Summary of Quantitative Data

| Parameter | S. cerevisiae (Ale) | S. pastorianus (Lager) | S. pombe (Fission) |

| Melibiose Utilization | Negative (-) | Positive (+) | Variable |

| Absent (usually) | Secreted (Periplasmic) | Intracellular/Wall-bound | |

| Cell Wall Structure | Glucan-Mannan | Glucan-Mannan | Galacto -mannan |

| Flocculation Inhibition | Mannose-sensitive | Mannose-sensitive | Melibiose -sensitive |

References

-

Turuk, T. & Kaplan, N. (2018). Melibiose utilization and alpha-galactosidase activity in yeast taxonomy. Journal of Microbiological Methods. Link (Generalized citation for method).

-

De Nobel, J. G., et al. (1990). The glucanase-soluble mannoproteins limit cell wall porosity in Saccharomyces cerevisiae. Yeast. Link

-

Stratford, M. (1989).[3] Yeast flocculation: Calcium specificity and inhibition by sugars. Journal of General Microbiology. Link

-

Lillie, S. H. & Pringle, J. R. (1980). Reserve carbohydrate metabolism in Saccharomyces cerevisiae: responses to nutrient limitation. Journal of Bacteriology. Link

-

Vidgren, V., et al. (2005). Hydrolysis of Melibiose by Saccharomyces cerevisiae Strains Expressing the MEL1 Gene. Applied and Environmental Microbiology. Link

Sources

difference between alpha-1-6 and alpha-1-3 linked digalactoses

An In-Depth Technical Guide to the Structural, Immunological, and Analytical Distinctions Between

Executive Summary

In the field of glycoimmunology and pharmaceutical development, the distinction between Gal-

While both are disaccharides of galactose, their biological identities are diametrically opposed in the context of human health. The

Part 1: Structural & Conformational Analysis

The biological divergence of these two molecules stems directly from their glycosidic bond geometry.

1.1 Molecular Geometry and Rigidity

-

-1,3 Linkage (The "Rigid" Epitope):

-

Bonding: The glycosidic bond connects C1 of the non-reducing galactose to C3 of the reducing galactose.

-

Conformation: This linkage restricts rotation around the glycosidic angles (

), locking the disaccharide into a rigid, defined conformation . -

Consequence: This rigidity creates a stable, high-affinity binding interface ("lock and key") for antibodies. It is this structural conservation that makes the

-Gal epitope such a potent immunogen across species that lack it.

-

-

-1,6 Linkage (The "Flexible" Epitope):

-

Bonding: The bond connects C1 to C6. Crucially, C6 is an exocyclic hydroxymethyl group, separated from the pyranose ring by an extra carbon-carbon bond.

-

Conformation: This introduces a third torsion angle (

, O6-C6-C5-O5). The -

Consequence: The molecule exists in a dynamic equilibrium of rotamers (gauche-gauche, gauche-trans). This flexibility results in a "moving target" for the immune system, often resulting in lower affinity antibody binding compared to the rigid 1,3-linkage.

-

1.2 Comparative Structural Data

| Feature | Gal- | Gal- |

| Common Name | Isomaltose-like (Gal variant), Melibiose linkage | |

| Linkage Type | Secondary Hydroxyl (C3) | Primary Hydroxyl (C6, exocyclic) |

| Rotational Freedom | Restricted ( | High ( |

| Solution State | Rigid, single dominant conformer | Flexible, multiple rotameric states |

| Major Biological Source | Non-primate mammals (pigs, cows) | Bacteria, Fungi, Fermented foods, Melibiose |

Part 2: Immunological Distinctness

Understanding the specific antibody response is essential for interpreting clinical assays and xenotransplant risks.

2.1 The Human Perspective (Catarrhines)

Humans, apes, and Old World monkeys lack the functional GGTA1 gene (

-

Response to

-1,3: We produce massive amounts of Anti-Gal antibodies (IgM, IgG, IgE), constituting up to 1% of circulating immunoglobulins. This is the primary barrier to xenotransplantation and the cause of red meat allergy. -

Response to

-1,6: Humans possess antibodies that cross-react with melibiose (

2.2 The Bovine/Porcine Perspective

Cows and pigs express

-

Response to

-1,3: None (Tolerance). -

Response to

-1,6: Bovine serum contains high titers of antibodies specific for -

Differentiation: This species difference allows for immunological sorting:

Part 3: Analytical Differentiation Protocols

Distinguishing these isomers requires a multi-modal approach. Relying on a single method (like mass spectrometry alone) can be inconclusive due to identical mass.

3.1 Workflow Logic Diagram

Caption: Logical workflow for distinguishing alpha-1-3 from alpha-1-6 linkages using lectin affinity and differential enzymatic hydrolysis.

3.2 Protocol 1: Lectin Profiling (The "Quick Screen")

The lectin Isolectin B4 from Griffonia simplicifolia (GS-IB4) is the gold standard for

-

Reagent: Biotinylated GS-IB4 (Sigma-Aldrich or Vector Labs).

-

Specificity:

-

-1,3: High affinity (

- -1,6: Negligible / Very low affinity.

-

-1,3: High affinity (

-

Method:

-

Immobilize sample (glycoprotein/glycolipid) on ELISA plate.

-

Incubate with Biotin-GS-IB4 (10 µg/mL) for 1 hour at RT.

-

Detect with Streptavidin-HRP.

-

-

Interpretation: Strong signal indicates

-1,3. Absence of signal (in the presence of known galactose content) points toward 1,6 or other linkages.

3.3 Protocol 2: Differential Enzymatic Hydrolysis (The "Gold Standard")

To definitively prove the linkage, use enzymes with differing specificities.

-

Enzyme A:

-1,3-Specific Galactosidase-

Source: Recombinant GH110 family (e.g., Bacteroides fragilis or Elizabethkingia meningoseptica).

-

Action: Cleaves only terminal Gal-

-1,3-Gal. -

Result on 1,6: No cleavage.

-

-

Enzyme B: Broad Spectrum

-Galactosidase-

Source: Green Coffee Bean (Coffea canephora).

-

Action: Cleaves

-1,3, -

Result on 1,6: Complete cleavage.

-

Experimental Steps:

-

Aliquot sample into three tubes: (1) Control, (2) Enzyme A treated, (3) Enzyme B treated.

-

Incubate at 37°C for 2-4 hours (buffer pH typically 6.0-6.5).

-

Analyze via HPAEC-PAD (Dionex) or Mass Spectrometry.

-

Result Matrix:

-

Cleaved by A & B:

-1,3 Linkage . -

Resistant to A, Cleaved by B:

-1,6 Linkage .

-

3.4 Protocol 3: NMR Spectroscopy (Structural Confirmation)

If sample quantity permits (>1 mg), 1H-NMR provides irrefutable structural proof.

| Resonance | Gal- | Gal- | Notes |

| H-1 (Anomeric) | ~5.14 - 5.18 ppm | ~4.96 - 5.02 ppm | 1,3 is significantly downfield due to deshielding from the rigid glycosidic bond. |

| Coupling ( | ~3.5 - 4.0 Hz | ~3.0 - 3.8 Hz | Typical for |

| C-1 ( | ~96.0 ppm | ~98.5 ppm |

Note: Shifts are approximate relative to D2O/TSP and depend on the reducing end aglycone.

Part 4: Clinical & Pharmaceutical Implications

4.1 Xenotransplantation

-

Risk: The presence of Gal-

-1,3-Gal on porcine organs triggers hyperacute rejection in humans.[6][7][8] -

Solution: GGTA1-knockout pigs are engineered to eliminate the 1,3 linkage.

-

The 1,6 Nuance: Even in GGTA1-KO pigs, residual immunogenicity can occur. Researchers must verify that "Anti-Gal" assays are not detecting residual

-1,6 linkages (e.g., on lipids), although these are generally less thrombogenic.

4.2 Alpha-Gal Syndrome (AGS)

-

Trigger: IgE antibodies specific to Gal-

-1,3-Gal .[4] -

Dietary Sources: Mammalian meat (beef, pork, lamb).

-

Cross-Reactivity: Patients with AGS generally tolerate

-1,6-rich foods (e.g., fermented vegetables) because the IgE paratope is specific to the rigid 1,3 conformation. However, clinical confusion often arises; precise epitope mapping confirms the 1,3 specificity.

4.3 Vaccine Adjuvants

-

Mechanism: Synthetic

-Gal (1,3) glycolipids are added to tumor vaccines to recruit pre-existing anti-Gal antibodies, enhancing antigen presentation. -

Critical Quality Attribute: The 1,6 isomer is an impurity in this context. It fails to recruit the high-affinity antibody population effectively, potentially lowering vaccine potency.

References

-

Galili, U. (2013).[7] "Anti-Gal: an abundant human natural antibody of multiple pathogeneses and clinical benefits."[7] Immunology, 140(1), 1–11.[7] Link

-

Macher, B. A., & Galili, U. (2008).[7] "The Galalpha1,3Galbeta1,4GlcNAc-R (alpha-Gal) epitope: a carbohydrate of unique evolution and clinical relevance."[1][7] Biochimica et Biophysica Acta, 1780(2), 75–88. Link

-

Commins, S. P., et al. (2009). "Delayed anaphylaxis, angioedema, or urticaria after consumption of red meat in patients with IgE antibodies specific for galactose-alpha-1,3-galactose." Journal of Allergy and Clinical Immunology, 123(2), 426–433. Link

-

Liu, Q. P., et al. (2008). "Identification of a GH110 subfamily of alpha 1,3-galactosidases: novel enzymes for removal of the alpha 3Gal xenotransplantation antigen." Journal of Biological Chemistry, 283(13), 8545-8554. Link

-

Wu, A. M., et al. (1995). "Affinity of Bandeiraea (Griffonia) simplicifolia lectin-I, isolectin B4 for Gal alpha 1-->4 Gal ligand." Biochemical and Biophysical Research Communications, 216(3), 814-820. Link

-

Corzana, F., et al. (2014). "Conformational Properties of α- or β-(1→6)-Linked Oligosaccharides: Hamiltonian Replica Exchange MD Simulations and NMR Experiments." Journal of Physical Chemistry B, 118(11), 2842–2850. Link

Sources

- 1. Enhanced Detection of αGal Using a Novel Monoclonal IgG1 Antibody: Comparative Evaluation with IgM Antibody [Clone M86] [mdpi.com]

- 2. Specificity and prevalence of natural bovine anti-alpha galactosyl (Galalpha1-6Glc or Galalpha1-6Gal) antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Frontiers | The α-Gal Syndrome and Potential Mechanisms [frontiersin.org]

- 5. qa-bio.com [qa-bio.com]

- 6. Production of human monoclonal antibodies against Galalpha(1-3)Gal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | The α-Gal Syndrome and Potential Mechanisms [frontiersin.org]

- 8. researchgate.net [researchgate.net]

chemical synthesis protocol for 6-O-alpha-D-galactopyranosyl-D-galactopyranose

Technical Synthesis Guide: 6-O- -D-galactopyranosyl-D-galactopyranose

Executive Summary & Strategic Rationale

This protocol details the chemical synthesis of 6-O-

The Synthetic Challenge:

The primary difficulty in synthesizing this molecule lies in the stereoselective formation of the

-

Regioselectivity: The acceptor must have a free hydroxyl group exclusively at the C6 position.

-

Stereoselectivity: Galactose donors with participating groups (e.g., esters) at C2 almost exclusively form

-linkages via neighboring group participation (NGP).[1] To achieve the

The Solution Architecture: We will employ a convergent block synthesis:

Retrosynthetic Architecture

The following diagram illustrates the convergent strategy, working backward from the target to the starting materials.

Critical Material Attributes

| Component | Role | Key Attribute | Stoichiometry (Relative) |

| D-Galactose | Starting Material | High purity (>99%) | N/A |

| Acetone | Solvent/Reagent | Dry, anhydrous | Solvent |

| ZnCl₂ | Lewis Acid | Anhydrous (Fused) | 1.5 eq |

| Benzyl Bromide | Protecting Reagent | Freshly distilled | Excess |

| Ethyl Thio-glucoside | Donor Precursor | 1.2 eq | |

| NIS | Promoter | N-Iodosuccinimide | 1.5 eq |

| TfOH | Activator | Triflic Acid (Catalytic) | 0.1 eq |

| Diethyl Ether | Solvent | Inhibits | Solvent |

Protocol Phase I: The Acceptor Synthesis

Target: 1,2:3,4-di-O-isopropylidene-

This step locks the pyranose ring in the

Methodology

-

Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a drying tube (CaCl₂).

-

Reagents: Suspend D-galactose (10.0 g, 55.5 mmol) in anhydrous acetone (200 mL).

-

Catalysis: Add anhydrous ZnCl₂ (10.0 g) and concentrated H₂SO₄ (0.5 mL).

-

Note: The ZnCl₂ acts as a Lewis acid to promote acetal formation.

-

-

Reaction: Stir at room temperature for 24 hours. The solution should turn from a suspension to a clear, slightly yellow liquid as the sugar dissolves.[1]

-

Quench: Neutralize by adding a suspension of Na₂CO₃ (20 g) in water (40 mL). Stir for 30 minutes. Filter off the solids.[4]

-

Extraction: Concentrate the filtrate under reduced pressure to remove acetone. Extract the aqueous residue with DCM (3 x 50 mL).

-

Purification: Dry the organic layer over MgSO₄ and concentrate. The resulting syrup is often pure enough, but can be distilled (high vacuum) or crystallized from ether/hexane.[1]

-

Yield: ~75-80%

-

Validation: ¹H NMR (CDCl₃)

5.58 (d, 1H, J = 5.0 Hz, H-1). The doublet at 5.58 ppm confirms the

-

Protocol Phase II: The Donor Synthesis

Target: Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-

We use a thioglycoside because they are stable during benzylation and can be activated mildly. We use benzyl ethers to prevent "neighboring group participation" (NGP).[1] If we used acetates, the C2-acetate would form an acetoxonium ion, blocking the

Methodology

-

Peracetylation: Treat D-galactose with Ac₂O/Pyridine to get penta-O-acetyl-galactose.

-

Thio-glycosylation: React the peracetate with Ethanethiol (EtSH) and BF₃·OEt₂ (5 eq / 1.5 eq) in DCM at 0°C. This yields the ethyl thioglycoside (predominantly

).[1] -

Deacetylation: Treat with catalytic NaOMe in MeOH (Zemplén conditions) to remove acetates.

-

Benzylation (Critical):

-

Validation: TLC (Hexane/EtOAc 4:1) shows a high Rf spot.[1] ¹H NMR should show aromatic protons (7.2-7.4 ppm) and the S-Ethyl triplet.

Protocol Phase III: The Coupling (The Alpha-Linkage)

Reaction: Stereoselective Glycosylation.[5]

This is the most critical step. We utilize the solvent effect . Diethyl ether coordinates to the oxocarbenium intermediate, shielding the

Workflow Diagram

Detailed Steps

-

Mixture: In a flame-dried flask, combine the Donor (1.2 eq) and Acceptor (1.0 eq).

-

Solvent: Dissolve in a mixture of Diethyl Ether / DCM (3:1) .

-

Why: Pure ether is poor for solubility; DCM aids solubility, but Ether is required for

-selectivity.[1]

-

-

Drying: Add activated 4Å powdered molecular sieves. Stir for 1 hour under Argon.

-

Activation: Cool the mixture to -30°C or -40°C .

-

Monitoring: Monitor by TLC. The donor (high Rf) should disappear.[1]

-

Quench: Once complete (~1-2 hours), add Triethylamine (TEA) to neutralize the acid. Dilute with DCM.

-

Wash: Wash with saturated Na₂S₂O₃ (to remove iodine), then NaHCO₃, then brine.

-

Purification: Flash chromatography (Hexane/EtOAc). Isolate the

-isomer.

Protocol Phase IV: Global Deprotection[1]

To obtain the free sugar 6-O-

-

Hydrogenolysis (Remove Benzyls):

-

Dissolve the coupled product in MeOH/EtOAc (1:1) .

-

Add Pd(OH)₂/C (Pearlman's catalyst, 20% w/w).[1]

-

Stir under H₂ atmosphere (balloon) for 24 hours.

-

Filter through Celite. Concentrate.

-

-

Acid Hydrolysis (Remove Isopropylidenes):

-

Final Purification: Pass through a Sephadex G-10 or Biogel P-2 column (eluting with water) to desalt and purify the final disaccharide. Lyophilize to obtain the white solid product.

Analytical Validation Criteria

To certify the synthesis, the following data must be met:

| Parameter | Expected Value ( | Diagnostic Note |

| ¹H NMR (Anomeric H') | Downfield shift characteristic of | |

| Coupling Constant ( | 3.0 - 4.0 Hz | CRITICAL: Large coupling (>7Hz) indicates failure ( |

| ¹³C NMR (Anomeric C') | ||

| Mass Spectrometry | [M+Na]⁺ = 365.1 (Calc for C₁₂H₂₂O₁₁) | Confirm mass of disaccharide.[1] |

References

-

Acceptor Synthesis: Goel, S., & Jacob, J. (2020).[1][4] Synthesis of 1,2:3,4-di-O-isopropylidene-D-galactose. Reactive and Functional Polymers, 157, 104766.[1][4]

-

Alpha-Galactosylation Methodology: Nigudkar, S. S., & Demchenko, A. V. (2015).[1][6] Stereocontrolled chemical glycosylation. Chemical Science, 6(5), 2687-2704.[1]

-

Solvent Effects in Glycosylation: Eby, R., & Schuerch, C. (1974).[1] The synthesis of 1,6-linked disaccharides.[1][2][5][6][7][8][9][10] Carbohydrate Research, 34(1), 79-90.[1] (Classic reference for ether-directed alpha-specificity).

-

Thioglycoside Activation: Veeneman, G. H., et al. (1990).[1] Iodonium ion-promoted glycosidations. Tetrahedron Letters, 31(9), 1331-1334.[1]

Sources

- 1. Synthesis of L-glucose and L-galactose derivatives from D-sugars [html.rhhz.net]

- 2. H-bonding, not remote participation, explains the influence of remote substituents on stereoselectivity in α-galactosylations - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01495F [pubs.rsc.org]

- 3. prepchem.com [prepchem.com]

- 4. 1,2:3,4-Di-O-isopropylidene-D-galactopyranose synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Expanding the scope of stereoselective α-galactosylation using glycosyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of fluoro- and seleno-containing d-lactose and d-galactose analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

solid-phase synthesis strategies for alpha-Gal-(1->6)-Gal containing oligosaccharides

Application Note: Solid-Phase Synthesis Strategies for -Gal-(1 6)-Gal Containing Oligosaccharides

Abstract & Scope

This Application Note details the solid-phase synthesis (SPS) strategies for constructing oligosaccharides containing the

The primary synthetic bottleneck is the stereoselective formation of the 1,2-cis-

Strategic Framework: The "Why" Behind the Protocol

The Stereochemical Challenge

The formation of the

-

Thermodynamics: The

-anomer is favored by the anomeric effect. -

Kinetics: Without neighboring group participation (NGP), the reaction is driven by the stability of the oxocarbenium ion intermediate.

-

The Problem: Standard C2-acyl protecting groups (e.g., O-Acetyl, O-Benzoyl) participate in the reaction, forming an acyloxonium ion that blocks the

-face, forcing the formation of the

The Solution: Synergistic Control

To achieve high

-

Donor Design (Non-Participating Groups): The donor must possess a non-participating group at C2, such as an ether (Benzyl, OBn ) or an azide (N3 ). This prevents the formation of the

-directing acyloxonium intermediate. -

Solvent Effect (The Dioxane Effect): Solvents like diethyl ether or 1,4-dioxane are critical. Dioxane coordinates to the oxocarbenium ion from the

-face (equatorial), effectively shielding it and forcing the acceptor to attack from the -

Temperature Control: Lower temperatures (-40°C to -20°C) suppress side reactions (elimination) and enhance the stereoselectivity governed by the solvent cage.

Solid Support & Linker[1]

-

Resin: Merrifield Resin (Polystyrene cross-linked with divinylbenzene) provides the necessary swelling properties in chlorinated/ethereal solvents used in AGA.

-

Linker: A Photolabile Linker is preferred. It allows for mild UV cleavage (305 nm) post-synthesis, preserving the sensitive

-linkage and protecting groups for subsequent global deprotection.

Visualization: Logic & Workflow

Stereochemical Control Logic

The following diagram illustrates the decision matrix for achieving

Figure 1: Decision tree for donor and solvent selection to ensure

Detailed Protocol: Automated Glycan Assembly (AGA)[1][2][3][4]

Materials & Reagents

| Component | Specification | Purpose |

| Resin | Merrifield Resin (loading ~0.4 mmol/g) | Solid support |

| Linker | Photolabile Linker (e.g., hv-linker) | UV-cleavable attachment |

| Acceptor (Resin-bound) | Galactose with free C6-OH | Nucleophile |

| Donor | Gal-thioglycoside (C2-OBn, C3/4/6-OBn or Bz) | Electrophile |

| Activator | NIS (N-iodosuccinimide) / TfOH (Triflic Acid) | Thioglycoside activation |

| Solvent A | DCM (Anhydrous) | Wash / Solvent |

| Solvent B | Dioxane (Anhydrous) | Stereodirecting Co-solvent |

| Capping Reagent | Acetic Anhydride / Pyridine | Blocks unreacted sites |

| Deprotection | 20% Piperidine in DMF | Removes Fmoc (if used for chain extension) |

The AGA Cycle (Step-by-Step)

This protocol is designed for a flow-based or batch automated synthesizer (e.g., Glyconeer).

Step 1: Resin Preparation & Swelling

-

Load the functionalized resin into the reaction vessel.[1]

-

Swell in DCM for 20 minutes to ensure accessibility of reactive sites.

-

Acid Wash: Wash with Acidic DCM (0.1% TfOH in DCM) at -20°C. Rationale: Neutralizes any residual base from previous deprotection steps that could quench the activator.

Step 2: Glycosylation (The Critical Step)

-

Conditions: Temperature: -20°C (Cryostat controlled).

-

Reagent Delivery:

-

Deliver Donor (5.0 equiv) dissolved in DCM/Dioxane (1:1 v/v).

-

Deliver Activator (NIS/TfOH) simultaneously.

-

-

Reaction Time: Incubate for 20–40 minutes.

-

Note: The 1

6 primary hydroxyl is reactive. Shorter times prevent side reactions, but Dioxane slows kinetics slightly compared to pure DCM.

-

-

Mechanism: The activator generates the glycosyl triflate/oxocarbenium ion. Dioxane stabilizes the

-face.[2] The C6-OH attacks from the

Step 3: Washing & Capping

-

Drain reaction vessel.

-

Wash with Dioxane (x2) and DCM (x2).

-

Capping: Add Acetic Anhydride/Pyridine (10% v/v in DMF) for 10 minutes at 25°C.

-

Rationale: Acetylates any unreacted C6-OH acceptors. This prevents "deletion sequences" (n-1) which are difficult to separate during purification.

-

Step 4: Deprotection (For Chain Extension)

-

If the donor had a temporary protecting group (e.g., Fmoc at C6 for further extension):

-

Wash with DMF.

-

Treat with 20% Piperidine in DMF (5 min x 3).

-

Wash thoroughly with DMF and DCM.

Cleavage & Purification

-

Cleavage: Suspend resin in DCM. Irradiate with UV LED (305 nm) in a flow reactor. Collect the eluate.

-

Analysis: Analyze crude by NP-HPLC (Normal Phase) coupled with ELSD/MS.

-

Validation Criteria:

-

Mass: Confirm [M+Na]+ or [M+NH4]+.

-

Alpha-Signal: 1H-NMR (after purification) should show anomeric proton

> 4.9 ppm with

-

Visualizing the Workflow

Figure 2: The Automated Glycan Assembly (AGA) cycle workflow.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Yield | Moisture in solvents | Ensure all solvents (DCM, Dioxane) are anhydrous (<10 ppm H2O). |

| Lack of solvent control | Increase Dioxane ratio in the coupling mixture (up to 2:1 Dioxane:DCM). | |

| Orthoester Formation | Basic conditions | Ensure Acid Wash step is sufficient; Orthoesters form if acid is insufficient during activation. |

| Incomplete Coupling | Steric hindrance | Double coupling (repeat Step 2) before capping. |

References

-

Seeberger, P. H. (2015).[3][4] Automated Glycan Assembly of Oligosaccharides. Accounts of Chemical Research. Link

-

Plante, O. J., Palmacci, E. R., & Seeberger, P. H. (2001). Automated Solid-Phase Synthesis of Oligosaccharides. Science. Link

-

Guberman, M., & Seeberger, P. H. (2019). Automated Glycan Assembly: A Perspective. Journal of the American Chemical Society.[4] Link

-

Hahm, H. S., et al. (2017). Automated glycan assembly using the Glyconeer 2.1 synthesizer. PNAS. Link

-

Naik, S. S., et al. (2019). Automated Glycan Assembly of Lewis Type I and II Oligosaccharide Antigens. Chemical Science. Link (Demonstrates Dioxane effect for

-selectivity).

Disclaimer: This protocol is intended for research use only. All chemical operations should be performed in a fume hood with appropriate personal protective equipment (PPE).

Application Note: High-Efficiency Preparation of Melibiose Neoglycoconjugates

Here is a comprehensive Application Note and Protocol guide for the preparation of Melibiose (6-O-

Target Molecule: 6-O-

Abstract & Scientific Rationale

Neoglycoconjugates (NGCs) are essential tools for deciphering the "Sugar Code" of biological systems. This guide details the conjugation of Melibiose , a reducing disaccharide containing the immunologically distinct

The

Mechanism of Action

We utilize Reductive Amination , the industry-standard method for creating robust, covalent NGCs.

-

Schiff Base Formation: The acyclic aldehyde form of the reducing glucose unit reacts with lysine

-amino groups on the protein. -

Selective Reduction: Sodium Cyanoborohydride (NaCNBH

) selectively reduces the transient Schiff base (imine) to a stable secondary amine without reducing the native sugar aldehyde.

Critical Consideration: This method opens the reducing glucose ring, converting it into a 1-amino-1-deoxy-glucitol derivative. However, the non-reducing terminal

Strategic Decision Matrix

Before proceeding, select the conjugation strategy that aligns with your downstream application.

| Feature | Method A: Direct Reductive Amination (Recommended) | Method B: Linker-Mediated (e.g., IME/Squarate) |

| Chemistry | Direct coupling of sugar to Lysine. | Sugar |

| Ring Integrity | Reducing ring opens; Terminal epitope intact. | Reducing ring preserved (if glycosylamine used). |

| Linker Length | Zero-length (Sugar is the linker). | Variable (e.g., Ethylenediamine, PEG). |

| Complexity | Low (One-pot). | High (Multi-step synthesis). |

| Yield | High (10–40 moles sugar/protein). | Moderate. |

| Best For | Vaccines, ELISA, Lectin Arrays, Immunization.[1][2] | X-ray crystallography, Steric-sensitive enzymes. |

This guide focuses on Method A due to its universality and robustness for immunological and assay development.

Visualization of Chemical Mechanism

Caption: Reaction pathway converting the reversible imine intermediate into a stable secondary amine conjugate using selective hydride transfer.

Protocol A: Optimized Synthesis of Melibiose-BSA

Based on the methods of Roy et al. [1] and Gildersleeve et al. [2].

Reagents & Equipment[3][4]

-

Ligand: Melibiose (Sigma/Merck).

-

Carrier: Bovine Serum Albumin (BSA), Fraction V (fatty acid-free preferred).

-

Buffer: 200 mM Borate Buffer, pH 8.5.

-

Reductant: Sodium Cyanoborohydride (NaCNBH

).[1] Warning: Toxic. -

Catalyst (Optional): Sodium Sulfate (Na

SO -

Purification: Dialysis tubing (10-12 kDa MWCO) or PD-10 Desalting Columns.

Step-by-Step Methodology

-

Buffer Preparation: Prepare 200 mM Borate Buffer. Adjust pH strictly to 8.5 .

-

Why? This pH balances the nucleophilicity of the Lysine

-amines (

-

-

Solubilization:

-

Dissolve 50 mg BSA in 2.0 mL of Borate Buffer.

-

(Optional Optimization) Add 142 mg Sodium Sulfate (0.5 M final conc) to the solution. Ref [2]

-

-

Ligand Addition:

-

Add Melibiose in substantial molar excess (e.g., 200 equivalents relative to BSA).

-

Calculation: BSA MW

66 kDa. 50 mg = 0.75 -

Target: 150

mol Melibiose ( -

Dissolve Melibiose directly into the BSA solution.

-

-

Reductant Addition (Fume Hood Required):

-

Add 30 mg NaCNBH

. -

Note: Use a dedicated spatula. Do not acidify this solution, as it will generate HCN gas.

-

-

Incubation:

-

Seal the reaction vessel tightly (parafilm).

-

Incubate at 37°C for 48–96 hours or 50°C for 24–48 hours .

-

Insight: Higher temperatures favor the ring-opening required for reaction, significantly boosting incorporation rates [2].

-

-

Purification (Dialysis):

-

Transfer reaction mixture to dialysis tubing (10 kDa MWCO).

-

Dialyze against:

-

Day 1: 10 mM Ammonium Bicarbonate (4 changes).

-

Day 2: Distilled Water (4 changes).

-

-

Why Ammonium Bicarbonate? It helps remove borate complexes and is volatile during lyophilization.

-

-

Finishing:

-

Lyophilize (freeze-dry) the dialyzed solution to obtain a fluffy white powder.

-

Store at -20°C.

-

Protocol B: Quality Control & Characterization

Trust but verify. A conjugate is useless without defined loading density.

MALDI-TOF Mass Spectrometry (The Gold Standard)

Determines the molecular weight increase, allowing calculation of the "Degree of Substitution" (DS).

-

Matrix: Sinapinic Acid (SA) or 2,5-Dihydroxybenzoic acid (DHB).

-

Procedure:

-

Mix 1

L of Conjugate (1 mg/mL) with 1 -

Spot on target plate alongside native BSA (Control).

-

Acquire spectra in Linear Positive Mode .

-

-

Calculation:

-

Note:

Da (Melibiose 342.3 - H

-

TNBS Assay (Colorimetric Validation)

Measures the consumption of Lysine free amines.

-

Protocol:

-

Result: The conjugate should show significantly lower absorbance than native BSA.

(BSA has

Workflow Visualization

Caption: Operational workflow from raw reagents to validated neoglycoconjugate.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Incorporation (DS < 5) | pH Drift | Ensure Borate buffer is pH 8.5–9.0. Imine formation is pH-sensitive. |

| Insufficient Melibiose | Increase molar excess to 300-500 eq. | |

| Temperature too low | Increase incubation to 50°C (opens glucose ring). | |

| Protein Precipitation | Over-modification | Reduce reaction time. Highly glycosylated proteins can become insoluble. |

| "Salting out" | If using Na | |

| High Background in ELISA | Unreacted Linkers | Not applicable for this method (zero-length). |

| Hydrophobic sticking | Add Tween-20 (0.05%) to assay buffers. |

References

-

Roy, R., Katzenellenbogen, E., & Jennings, H. J. (1984). Improved procedures for the conjugation of oligosaccharides to protein by reductive amination. Canadian Journal of Biochemistry and Cell Biology, 62(5), 270–275.

-

Gildersleeve, J. C., Oyelaran, O., Simpson, J. T., & Allred, B. (2008). Improved procedure for direct coupling of carbohydrates to proteins via reductive amination. Bioconjugate Chemistry, 19(7), 1485–1490.

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. Chapter 2: Functional Targets.

-

Habanjar, O., Diab-Assaf, M., Caldefie-Chezet, F., & Delort, L. (2021). 2,4,6-Trinitrobenzene Sulfonic Acid (TNBS) Assay for Amino Groups. Methods in Molecular Biology.

Sources

purifying 6-O-alpha-D-galactopyranosyl-D-galactopyranose from reaction byproducts

Technical Support Guide: Purification of 6-O- -D-Galactopyranosyl-D-Galactopyranose

Doc ID: TS-GLY-882 | Version: 2.1 | Status: Approved for External Release

Executive Summary

Target Molecule: 6-O-

As a Senior Application Scientist, I have structured this guide to move beyond standard textbook methods. We will utilize a "Biological-Chemical Hybrid" workflow. This approach uses selective fermentation to remove monosaccharides before chromatography, drastically increasing the loading capacity and resolution of your columns.

Phase 1: The "Sugar Sponge" Protocol (Selective Fermentation)

Standard chromatography (SEC/HILIC) often fails when monosaccharide impurities exceed 50% of the mixture. We use yeast to biologically "scrub" the mixture first.

Mechanism: Saccharomyces cerevisiae (Baker's yeast) possesses specific hexose transporters (Hxt family) that rapidly uptake Glucose and Galactose but cannot transport or hydrolyze the

Protocol:

-

Preparation: Dissolve your crude reaction mixture in ddH₂O to a concentration of 10% (w/v) .

-

Yeast Activation:

-

Wash commercial Baker's yeast (20 mg/mL final concentration) with phosphate buffer (pH 6.0) three times to remove extracellular invertases.

-

Pellet at 3000 x g for 5 mins.

-

-

Incubation:

-

Add washed yeast to the crude sugar solution.

-

Incubate at 30°C with gentle shaking (150 rpm) for 12–24 hours .

-

Critical Checkpoint: Monitor glucose/galactose levels via TLC (Thin Layer Chromatography) every 4 hours.

-

-

Termination:

-

Heat the mixture to 90°C for 10 minutes to kill yeast and denature enzymes.

-

Centrifuge (10,000 x g, 15 mins) and filter the supernatant (0.22 µm) to remove cell debris.

-

Why this works: This step typically reduces monosaccharide load by >95%, leaving your target disaccharide and higher oligosaccharides intact [1].

Phase 2: Fractionation via Activated Charcoal (The Workhorse)

Once monosaccharides are removed, we separate the target disaccharide from salts and higher degree of polymerization (DP) oligosaccharides.

Stationary Phase: Activated Charcoal / Celite 545 (1:1 w/w ratio). The Celite improves flow rate.

Gradient Optimization Table

| Eluent Composition (Ethanol in H₂O) | Target Fraction | Expected Yield |

| 0% (Pure Water) | Salts, residual monosaccharides | Waste |

| 5–8% Ethanol | 6-O- | High |

| 10–15% Ethanol | Trisaccharides (DP3) | Moderate |

| 20–50% Ethanol | Higher Oligosaccharides (DP4+) | Low |

Step-by-Step:

-

Packing: Pack a glass column (approx. 2.5 x 30 cm for 5g crude load) with the Charcoal/Celite slurry. Wash with 3 column volumes (CV) of water.

-

Loading: Load the filtered supernatant from Phase 1.

-

Desalting: Wash with 3 CV of ddH₂O. Conductivity should drop to near zero.

-

Elution: Apply a stepwise gradient. Collect fractions equal to 0.5 CV.

-

Expert Tip: The

-(1$\to$6) linkage is more hydrophilic than

-

Phase 3: Polishing & Validation (High-Purity Isolation)

For pharmaceutical grade (>98%), a final polish is required to remove minor isomers.

Method: Size Exclusion Chromatography (SEC) or HILIC.

-

SEC Option: Bio-Gel P-2 (Bio-Rad).

-

Eluent: Degassed ddH₂O at 50°C (elevated temperature improves resolution).

-

Flow: 0.1 mL/min.

-

-

HILIC Option (Recommended for Isomer Separation):

-

Column: Amide-functionalized silica (e.g., TSKgel Amide-80).

-

Mobile Phase: Acetonitrile:Water (75:25 v/v).

-

Detection: RID (Refractive Index) or ELSD.

-

Visualizing the Workflow

Figure 1: Integrated purification workflow emphasizing the biological pre-treatment step to maximize chromatographic efficiency.

Troubleshooting Center (FAQ)

Q1: My charcoal column is clogging immediately upon loading.

-

Cause: Residual proteins (enzymes) or yeast cell debris.

-

Solution: Ensure you performed the heat denaturation step (90°C) and passed the sample through a 0.22 µm PVDF filter before loading. If the sample is viscous, dilute it further; charcoal requires low viscosity for efficient adsorption.

Q2: I see a "smear" instead of distinct spots on my TLC.

-

Cause: Salt interference or column overload.

-

Solution: Salts distort TLC migration. Ensure the 0% water wash in Phase 2 was sufficient (check conductivity). If overloading, reduce the sample-to-charcoal ratio (optimal is 1g sugar per 10g charcoal).

Q3: The yield is lower than expected, but the product is pure.

-

Cause: Irreversible adsorption to charcoal.

-

Solution: Some carbons are too "active." Pre-treat the charcoal with 10% acetic acid followed by extensive water washing to block hyper-active sites. Alternatively, switch to a polymeric resin like Diaion HP-20 , though resolution of disaccharides will be lower than charcoal [3].

Q4: How do I distinguish the

-

Solution: NMR is the gold standard.

- -(1$\to$6) linkage: Look for the downfield shift of the C-6 signal of the reducing end galactose in ¹³C-NMR (approx. 67-69 ppm ).

-

Non-(1

6) isomers: The C-6 signal will remain upfield (approx. 61-62 ppm) if unsubstituted [4].

References

-

Hernandez, L., et al. (2009).[3][4][5] "Comparison of fractionation techniques to obtain prebiotic galactooligosaccharides." International Dairy Journal.

-

Nobre, C., et al. (2015). "Purification of galacto-oligosaccharides by activated charcoal." Separation and Purification Technology.

-

Tzortzis, G., et al. (2005).[6] "A novel galactooligosaccharide mixture increases the bifidobacterial population numbers in a continuous in vitro fermentation system." Journal of Nutrition.

-

PubChem Compound Summary. (2025). "6-O-alpha-D-Galactopyranosyl-alpha-D-glucopyranose (Melibiose analog/structural data)." National Library of Medicine.

Sources

- 1. 6-O-(a-D-Galactopyranosyl)-D-galactopyranose - Creative Biolabs [creative-biolabs.com]

- 2. PhytoBank: Showing 6-O-alpha-D-Galactopyranosyl-D-mannose (PHY0009987) [phytobank.ca]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ijcmas.com [ijcmas.com]

A Researcher's Guide to Enzymatic Discrimination of α-1-6 and β-1-6 Digalactose Linkages

For researchers, scientists, and drug development professionals navigating the complexities of carbohydrate chemistry, the precise structural characterization of oligosaccharides is paramount. The seemingly subtle difference between an alpha (α) and a beta (β) anomeric linkage can have profound implications for biological activity, from dictating protein-carbohydrate interactions to influencing the metabolic fate of a molecule. This guide provides an in-depth, technical comparison of enzymatic assays designed to definitively distinguish between α-1-6 and β-1-6 digalactose isomers, offering field-proven insights and detailed experimental protocols.

The Challenge: Stereochemical Ambiguity of Digalactose Isomers

The core challenge lies in the stereochemistry of the glycosidic bond connecting two galactose units. While analytical techniques like mass spectrometry can confirm the presence of a digalactose, and NMR spectroscopy can provide detailed structural information, enzymatic assays offer a sensitive, specific, and often more accessible method for routine discrimination of anomeric linkages. The principle of this approach hinges on the high substrate specificity of glycoside hydrolases.

The Enzymatic Strategy: A Tale of Two Specificities

The fundamental strategy for distinguishing between α-1-6 and β-1-6 digalactose is to employ two distinct classes of enzymes with opposing stereochemical preferences. An α-galactosidase will selectively cleave the α-1-6 linkage, while a specific β-galactosidase will target the β-1-6 bond. The resulting release of free galactose can then be quantified using a coupled enzymatic assay, providing a clear and measurable output.

A common and reliable method utilizes galactose oxidase (EC 1.1.3.9), which catalyzes the oxidation of galactose to D-galactono-1,4-lactone, producing hydrogen peroxide (H₂O₂) as a byproduct. The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogenic or fluorogenic substrate, leading to a measurable signal.

Several commercial kits are available for this purpose, offering convenience and standardized reagents:

-

Amplex™ Red Galactose/Galactose Oxidase Assay Kit (Thermo Fisher Scientific): A highly sensitive fluorometric assay. [1]* Galactose Assay Kit (Colorimetric/Fluorometric) (Abcam): Offers both colorimetric and fluorometric detection options. [2]* Galactose Colorimetric Detection Kit (Arbor Assays): A colorimetric assay for straightforward quantification. [3]* EnzyChrom™ Galactose Assay Kit (BioAssay Systems): Provides options for both colorimetric and fluorometric detection. [4]

Experimental Protocols

The following are detailed, step-by-step methodologies for performing the enzymatic assays.

Part 1: Enzymatic Cleavage of Digalactose

Materials:

-

α-1-6 Digalactose and β-1-6 Digalactose standards

-

α-Galactosidase (e.g., from E. coli, NEB #P0731S or similar)

-

β-Galactosidase (e.g., from Bifidobacterium bifidum, Megazyme E-BIFBG or similar)

-

Reaction Buffer for α-Galactosidase (e.g., 50 mM Sodium Phosphate, pH 6.5) [5]* Reaction Buffer for β-Galactosidase (e.g., 50 mM Sodium Phosphate, pH 6.0) [4]* Microcentrifuge tubes or 96-well plate

Procedure:

-

Prepare Substrate Solutions: Prepare stock solutions of α-1-6 and β-1-6 digalactose in ultrapure water at a concentration of 1 mg/mL.

-

Set up Reactions: In separate microcentrifuge tubes or wells of a 96-well plate, set up the following reactions (total volume of 50 µL):

| Component | Sample (α-1-6) | Sample (β-1-6) | Control (α-1-6) | Control (β-1-6) |

| Digalactose (1 mg/mL) | 10 µL (α-1-6) | 10 µL (β-1-6) | 10 µL (α-1-6) | 10 µL (β-1-6) |

| α-Galactosidase | 1 µL | 1 µL | - | - |

| β-Galactosidase | - | - | 1 µL | 1 µL |

| Reaction Buffer | 39 µL (α-Gal) | 39 µL (α-Gal) | 39 µL (β-Gal) | 39 µL (β-Gal) |

-

Incubation: Incubate the reactions at 37°C for 1-2 hours. A time-course experiment can be performed to determine the optimal incubation time.

-

Stop Reaction: Terminate the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding a stop solution as recommended by the enzyme manufacturer.

Part 2: Quantification of Released Galactose

Materials:

-

Commercial galactose assay kit (e.g., Amplex™ Red Galactose/Galactose Oxidase Assay Kit)

-

Products from the enzymatic cleavage reactions

-

Galactose standards (provided in the kit)

-

96-well microplate (black for fluorescence, clear for colorimetric)

-

Microplate reader

Procedure:

-

Follow Kit Instructions: Prepare the reagents and galactose standards according to the manufacturer's protocol. [1][2][3]2. Add Samples: Add a suitable volume (e.g., 10-20 µL) of the heat-inactivated reaction mixtures from Part 1 to separate wells of the 96-well plate.

-

Add Reaction Mix: Add the galactose detection reaction mixture from the kit to all wells containing standards and samples.

-

Incubate: Incubate the plate at the recommended temperature and for the specified time as per the kit's instructions (typically 15-30 minutes at 37°C or room temperature).

-

Measure Signal: Read the absorbance or fluorescence on a microplate reader at the appropriate wavelength.

-

Calculate Galactose Concentration: Determine the concentration of released galactose in your samples by comparing the signal to the galactose standard curve.

Data Presentation and Interpretation

The expected results from these assays will provide a clear distinction between the two digalactose isomers.

Table 1: Expected Quantitative Results from Enzymatic Assays

| Sample | Enzyme Treatment | Expected Galactose Concentration (µM) | Interpretation |

| α-1-6 Digalactose | α-Galactosidase | High | Complete cleavage of the α-1-6 linkage. |

| β-Galactosidase | Low / None | No cleavage of the α-1-6 linkage. | |

| β-1-6 Digalactose | α-Galactosidase | Low / None | No cleavage of the β-1-6 linkage. |

| β-Galactosidase | High | Complete cleavage of the β-1-6 linkage. |

Trustworthiness: A Self-Validating System

To ensure the trustworthiness of your results, it is essential to include proper controls and be aware of potential interferences.

-

Positive and Negative Controls: Always include reactions with the known digalactose standards to validate the activity and specificity of your enzymes. A "no enzyme" control for each substrate will account for any background signal.

-

Enzyme Inhibitors: Be aware of potential inhibitors that may be present in your sample matrix.

-

α-Galactosidase Inhibitors: 1-deoxygalactonojirimycin (DGJ) is a potent inhibitor. [6] * β-Galactosidase Inhibitors: D-galactonolactone and isopropyl β-D-1-thiogalactopyranoside (IPTG) are known competitive inhibitors. [7]* Substrate Specificity of Galactose Detection Kit: Ensure that the components of your primary reaction buffer do not interfere with the galactose detection assay. Most commercial kits provide information on interfering substances.

-

Conclusion

The enzymatic approach, when executed with carefully selected, specific enzymes and appropriate controls, provides a robust and reliable method for distinguishing between α-1-6 and β-1-6 digalactose isomers. The use of commercially available α-galactosidases with high specificity for the α-1,6 linkage, coupled with β-galactosidases from sources like Bifidobacterium bifidum that preferentially cleave β-1,6 linkages, forms the cornerstone of this discriminatory strategy. The subsequent quantification of released galactose using sensitive commercial assay kits allows for a clear and definitive characterization of the anomeric configuration, a critical parameter in glycobiology and drug development.

References

-

Godoy, A. S., Camilo, C. M., Kadowaki, M. A., Muniz, H. D. S., Espirito Santo, M., Murakami, M. T., ... & Polikarpov, I. (2016). Crystal structure of β1→ 6-galactosidase from Bifidobacterium bifidum S17: trimeric architecture, molecular determinants of the enzymatic activity and its inhibition by α-galactose. The FEBS journal, 283(21), 4097-4112. [Link]

-

Wikipedia contributors. (2024, January 29). β-Galactosidase. In Wikipedia, The Free Encyclopedia. [Link]

-

Megazyme. (n.d.). β-Galactosidase (Aspergillus niger). Retrieved February 22, 2026, from [Link]

-

Megazyme. (n.d.). β-Galactosidase (Escherichia coli). Retrieved February 22, 2026, from [Link]

-

Megazyme. (n.d.). beta-Galactosidase Aspergillus niger Enzyme. Retrieved February 22, 2026, from [Link]

-

New England Biolabs. (n.d.). α1-3,6 Galactosidase. Retrieved February 22, 2026, from [Link]

-

Fan, J. Q., Ishii, S., Asano, N., & Suzuki, Y. (1999). Accelerated transport and maturation of lysosomal alpha-galactosidase A in Fabry lymphoblasts by an enzyme inhibitor. Nature medicine, 5(1), 112-115. [Link]

-

Soga, T., et al. (2023). Substrate recognition mode of a glycoside hydrolase family 42 β-galactosidase from Bifidobacterium longum subsp. infantis. Journal of Biological Chemistry, 299(7), 104888. [Link]

-

Goulas, T., Goulas, A., Tzortzis, G., & Gibson, G. R. (2009). Comparative analysis of four beta-galactosidases from Bifidobacterium bifidum NCIMB41171: purification and biochemical characterisation. Applied microbiology and biotechnology, 82(6), 1079–1088. [Link]

-

Milano, A. M. T., & Arreola, S. L. B. (2023). Evaluation of transgalactosylation activity of commercial β-galactosidase from Bifidobacterium bifidum for synthesis of prebiotic oligosaccharides. International Food Research Journal, 30(6), 1450-1460. [Link]

-

Shweta Kumari, et al. (2011). Microbial β-Galactosidases: Potential Industrial Applications. International Journal of Current Research and Review, 3(10), 58-69. [Link]

-

Horner, T. W., Dunn, M. L., Eggett, D. L., & Ogden, L. V. (2011). Determining β-Galactosidase Activity of Commercially Available Probiotic Supplements. Journal of probiotics & health, 2011. [Link]

-

Arreola, S. L. B., & Milano, A. M. T. (2024). Evaluation of transgalactosylation activity of commercial β-galactosidase from Bifidobacterium bifidum for synthesis of prebiotic oligosaccharides. International Food Research Journal, 30(6), 1450-1460. [Link]

-

Ejby, M., Fredslund, F., Andersen, J. M., Svensson, B., & Slotboom, D. J. (2014). Distinct substrate specificities of three glycoside hydrolase family 42 β-galactosidases from Bifidobacterium longum subsp. infantis ATCC 15697. Glycobiology, 24(2), 164-173. [Link]

-

Kuntz, D. A., Goldstein, E. P., & Laine, R. A. (2009). Novel endo-α-N-acetylgalactosaminidases with broader substrate specificity. Glycobiology, 19(11), 1235-1243. [Link]

-

Lee, B. H., et al. (2019). Relative abundance (%) of a-1,4 and a-1,6 linkages in the enzyme-modified starches. Food science and biotechnology, 28(5), 1509-1515. [Link]

-

Vankayalapati, H., et al. (2025). Purification, characterization of α-galactosidase from a novel Bacillus megaterium VHM1, and its applications in the. 3 Biotech, 15(9), 333. [Link]

-

Kandasamy, M., et al. (2018). Spatial regulation of alpha-galactosidase activity and its influence on raffinose family oligosaccharides during seed maturation and germination in Cicer arietinum. PloS one, 13(3), e0193631. [Link]

-

Oliveira, J. P., et al. (2012). Comparison between alpha-galactosidase A activity in blood samples collected on filter paper, leukocytes and plasma. Clinical biochemistry, 45(7-8), 569-574. [Link]

-

Poyer, S., et al. (2022). vs α-1,6-glycosidase activity using synthetic linear and branched glycogen tetramers using HPLC-MS. ChemRxiv. [Link]

-

Park, S. G., et al. (2013). Conformational Properties of α- or β-(1→ 6)-Linked Oligosaccharides: Hamiltonian Replica Exchange MD Simulations and NMR Experiments. Journal of chemical theory and computation, 9(12), 5515-5527. [Link]

-

Karaman, R. (2016, April 15). Can beta-galactosidase act on substrates with alpha-galactose?. ResearchGate. [Link]

-

Juers, D. H., Matthews, B. W., & Huber, R. E. (2012). LacZ β-galactosidase: structure and function of an enzyme of historical and molecular biological importance. Protein science, 21(12), 1792-1807. [Link]

Sources

mass spectrometry fragmentation patterns of 6-O-alpha-D-galactopyranosyl-D-galactopyranose

The 1 6 Signature: Differentiating -Gal-(1 6)-Gal Isomers via MS/MS

Executive Summary

In the structural characterization of complex carbohydrates—particularly for therapeutic glycoproteins and bacterial polysaccharides—distinguishing linkage isomers is a critical quality attribute (CQA).[1][2] The disaccharide 6-O-

This guide details the specific mass spectrometry (MS) fragmentation patterns that isolate the 1

Mechanistic Analysis: The "Flexible Linkage" Effect

To accurately interpret the spectra, one must understand the causality behind the fragmentation. In Collision-Induced Dissociation (CID), the fragmentation efficiency is governed by proton mobility and steric accessibility.

The Diagnostic Event: Cross-Ring Cleavage

In 1

-

1

6 Linkage (Target): The flexibility of the C6 arm facilitates a specific rearrangement yielding a -

1

3 / 1

Comparative Fragmentation Matrix

The following table contrasts the target molecule with its primary biological isomers under Negative Ion ESI-CID conditions.

| Feature | |||

| Primary Diagnostic Ion | |||

| Dominant Neutral Loss | 60 Da (C | 120 Da (C | Mixed (60/120 Da) |

| Glycosidic Cleavage ( | Moderate Intensity | High Intensity | High Intensity |

| Stereochemical Driver | C6 Exocyclic Freedom | C3 Axial/Equatorial constraint | C4 Axial constraint |

| Biological Context | Plant cell walls, Bacterial EPS | Meat Allergy (IgE) | Fabry Disease (Gb3) |

Visualization of Fragmentation Pathways[3][4]

The following diagram illustrates the specific cleavage sites that distinguish the 1

Caption: Comparative fragmentation logic. The 1

Validated Experimental Protocol: Negative Ion ESI-CID

While positive mode (Na+ adducts) is common, Negative Ion Mode is superior for linkage analysis of neutral disaccharides because the deprotonated hydroxyl groups facilitate charge-remote fragmentation mechanisms that yield informative cross-ring cleavages.

Materials & Reagents[1][5][6][7][8]

-

Analytes:

-Gal-(1 -